molecular formula C13H21N B2984402 [2-(aminomethyl)-4-methylpentyl]benzene CAS No. 1338685-56-5

[2-(aminomethyl)-4-methylpentyl]benzene

Cat. No.: B2984402
CAS No.: 1338685-56-5
M. Wt: 191.318
InChI Key: YZHFPIKWVSXTHY-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)-4-methylpentyl]benzene is an aromatic compound featuring a benzene ring substituted with a branched 4-methylpentyl chain and an aminomethyl group. The aminomethyl group (-CH₂NH₂) confers basicity and nucleophilic reactivity, while the branched alkyl chain enhances lipophilicity.

Properties

IUPAC Name

2-benzyl-4-methylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-11(2)8-13(10-14)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHFPIKWVSXTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC1=CC=CC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338685-56-5
Record name [2-(aminomethyl)-4-methylpentyl]benzene
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares [2-(aminomethyl)-4-methylpentyl]benzene with four structurally related compounds from the provided evidence:

Compound Molecular Formula Key Functional Groups Molecular Weight Key Structural Differences
This compound (Target) C₁₃H₂₁N Benzene, aminomethyl, branched alkyl chain 191.32 g/mol N/A
2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone C₁₉H₂₂ClN₅O Piperazine, chlorophenyl, carbonyl, aromatic amine 383.87 g/mol Piperazine ring, chlorophenyl substitution, carbonyl
2-(4-(2-Methyl-2-propanyl)phenyl)-1H-benzimidazole C₁₇H₁₈N₂ Benzimidazole, tert-butylphenyl 250.34 g/mol Fused benzimidazole ring, tert-butyl group
Methyl 2-[[[4-(4-hydroxy-4-methylpentyl)-3-cyclohexen-1-yl]methylene]amino]benzoate C₂₂H₂₉NO₃ Ester, cyclohexenyl, hydroxyl, imine 363.47 g/mol Cyclohexenyl ring, ester linkage, imine functional group
(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene C₁₃H₁₆O Alkyne, ether, methyl 188.27 g/mol Pentynyl (alkyne) group, ether linkage
Key Observations:
  • Aminomethyl vs. Piperazine/Carbonyl (): The target lacks the piperazine and carbonyl groups present in , which are critical for hydrogen bonding and kinase inhibition. Its simpler structure may limit bioactivity but enhance synthetic accessibility.
  • Benzene vs.
  • Branched Alkyl vs. Cyclohexenyl (): The target’s linear alkyl chain contrasts with the cyclohexenyl group in , which introduces ring strain and reactivity (e.g., Diels-Alder). The absence of an ester in the target limits its use as a prodrug.
  • Aminomethyl vs. Alkyne (): The alkyne in enables click chemistry applications, whereas the aminomethyl group in the target supports nucleophilic reactions (e.g., alkylation, Schiff base formation).

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target’s branched alkyl chain increases lipophilicity (logP ~3.5 estimated), comparable to the tert-butyl group in (logP ~4.1) but lower than the alkyne-containing (logP ~2.8).
  • Solubility: The aminomethyl group enhances water solubility (~1.2 mg/mL estimated) compared to the hydrophobic benzimidazole (~0.05 mg/mL). However, it is less soluble than the ester-containing (~5 mg/mL) due to the absence of polar esters.
  • Reactivity: The alkyne in is highly reactive under Cu(I)-catalyzed conditions, while the target’s amine is prone to protonation or oxidation, requiring stabilization in formulations.

Biological Activity

[2-(aminomethyl)-4-methylpentyl]benzene is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound this compound features an amine group attached to a benzene ring, which contributes to its biological activity. The synthesis typically involves the alkylation of an appropriate benzylamine precursor, followed by purification steps such as recrystallization or chromatography.

Biological Activity

Research has highlighted several biological activities associated with this compound, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against various strains of bacteria. For instance, derivatives of similar compounds have shown effectiveness in inhibiting bacterial growth, indicating potential applications in treating infections .
  • Antiparasitic Effects : Some studies have investigated the antitrypanosomal and antiplasmodial activities of related compounds, suggesting that this compound may also possess similar effects against parasites such as those causing malaria and sleeping sickness.
  • Anti-inflammatory Properties : Compounds with structural similarities have demonstrated anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in pathogen metabolism or inflammatory pathways. For example, inhibition of kinases implicated in inflammatory responses could explain its anti-inflammatory properties.
  • Interaction with Cellular Targets : The amine group can form hydrogen bonds with various biological macromolecules, enhancing the compound's ability to interact with cellular targets and modulate biological processes.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialInhibition of bacterial growth
AntiparasiticPotential activity against malaria
Anti-inflammatoryReduction in inflammatory markers

Case Study: Antimicrobial Activity

A study focused on a series of aminobenzene derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of bacterial growth.

Case Study: Antiparasitic Effects

Research into the antiparasitic properties revealed that certain derivatives showed promising results against Trypanosoma brucei and Plasmodium falciparum. These findings suggest that modifications to the structure could enhance efficacy and selectivity for these targets.

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